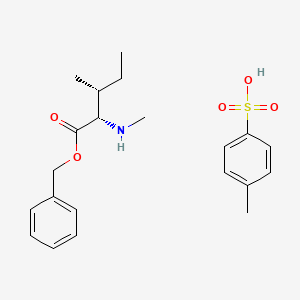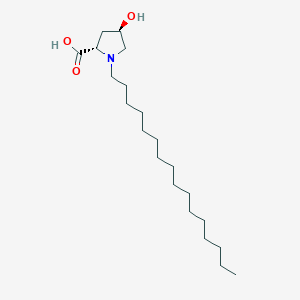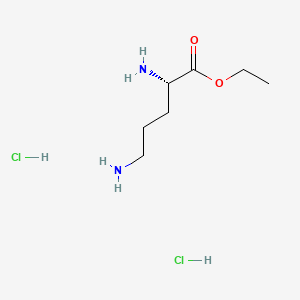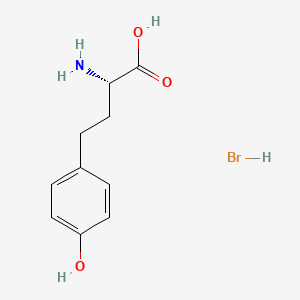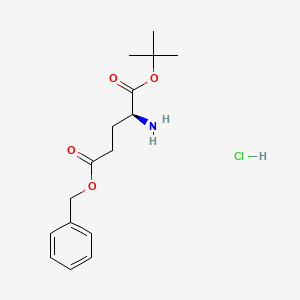
H-Lys(N3).HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-epsilon-Azido-L-lysine hydrochloride is a modified form of lysine, an essential amino acid. This compound contains an azide group (-N3) attached to the side chain of lysine, enhancing its biological activity and making it a promising candidate for various applications.
Mechanism of Action
Target of Action
H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .
Mode of Action
The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .
Biochemical Analysis
Biochemical Properties
H-Lys(N3).HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Azide moiety, which serves as a bioorthogonal ligation handle . This allows this compound to be selectively modified, providing a versatile tool for studying protein function and interactions .
Cellular Effects
This compound influences cell function by altering protein structure and function. Its incorporation into proteins can impact cell signaling pathways, gene expression, and cellular metabolism. The Azide group of this compound can react with various biomolecules, leading to changes in protein activity and cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its Azide group. This group can participate in Click-chemistry reactions, allowing for the selective modification of proteins. These modifications can lead to changes in protein activity, enzyme inhibition or activation, and alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-epsilon-Azido-L-lysine hydrochloride involves the introduction of an azide group to the lysine molecule. This can be achieved through the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as carbobenzoxy (Cbz).
Azidation: The protected lysine is then reacted with sodium azide (NaN3) to introduce the azide group.
Deprotection: The protecting group is removed to yield N-epsilon-Azido-L-lysine.
Hydrochloride formation: The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of N-epsilon-Azido-L-lysine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to the azidation process.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality control: The final product is tested for purity and consistency using analytical methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-epsilon-Azido-L-lysine hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Staudinger Ligation: The azide group can react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Phosphines: Used in Staudinger ligation to react with azides.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from Staudinger ligation.
Scientific Research Applications
N-epsilon-Azido-L-lysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Incorporated into proteins for selective modification and labeling.
Medicine: Potential therapeutic applications due to its ability to modify biomolecules.
Industry: Used in the development of new materials and bioconjugates
Comparison with Similar Compounds
Similar Compounds
N-epsilon-Azido-D-lysine hydrochloride: A similar compound with the D-enantiomer of lysine.
N-epsilon-Azido-L-norleucine hydrochloride: Another azide-modified amino acid.
Uniqueness
N-epsilon-Azido-L-lysine hydrochloride is unique due to its specific incorporation into proteins and its ability to undergo selective bioorthogonal reactions. This makes it particularly useful for applications in protein engineering and chemical biology .
Properties
IUPAC Name |
[(1S)-5-azido-1-carboxypentyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


